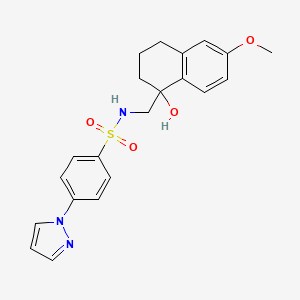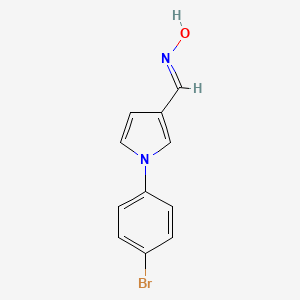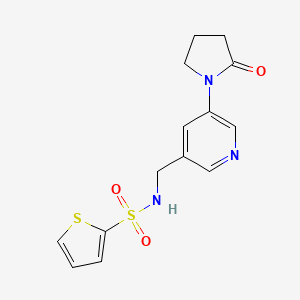![molecular formula C10H20N2O3 B2548928 (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol CAS No. 500733-24-4](/img/structure/B2548928.png)
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol” is a chemical compound that is part of a class of compounds known as tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyloxycarbonyl-protected amino acids involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, which have been found to be more efficient and versatile compared to batch processes .Molecular Structure Analysis
The molecular structure of “(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol” can be represented by the SMILES stringO=C (OC (C) (C)C)NC1 (CCNC1)C (OC)=O . Its empirical formula is C11H20N2O4 and it has a molecular weight of 244.29 . Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group in “(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol” can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
“(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol” is a white to light yellow to light orange crystalline powder . It has a melting point of54 °C .
Wissenschaftliche Forschungsanwendungen
- Application : Researchers have developed a straightforward method to introduce the tert-butoxycarbonyl group directly into various organic compounds using flow microreactor systems . This approach is more efficient, versatile, and sustainable compared to traditional batch methods.
- Application : tert-Butyl N-[[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]carbamate has been synthesized and characterized as a novel silane coupling agent and initiator . It can enhance adhesion between organic and inorganic materials.
- Application : tert-Butyl N-[[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]carbamate (Boc-Pip) serves as a protecting agent in peptide synthesis and a linker in solid-phase chemistry. Its stability and ease of removal make it valuable in these processes.
- Application : ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the synthesis of the natural product jaspine B, has cytotoxic activity against human carcinoma cell lines . This highlights its potential in drug discovery.
- Application : The crystal structure of (2S, 4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate has been determined, contributing to our understanding of this compound’s conformation .
- Application : tert-Butyl N-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}carbamate has potential as a catalyst or reaction intermediate . Its unique structure may influence reactivity.
Organic Synthesis and Tertiary Butyl Ester Formation
Silane Coupling Agent and Initiator
Peptide Synthesis and Solid-Phase Chemistry
Natural Product Intermediates
Crystallography and Structural Studies
Chemical Catalysts and Reaction Intermediates
Zukünftige Richtungen
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
Eigenschaften
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEDNTYVDBGMCS-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol | |
CAS RN |
500733-24-4 |
Source


|
| Record name | tert-butyl N-{[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)



![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)



![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)